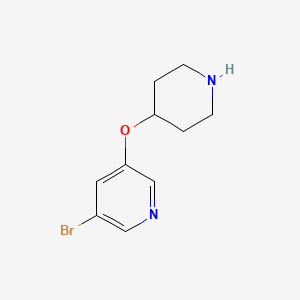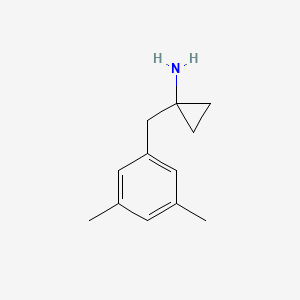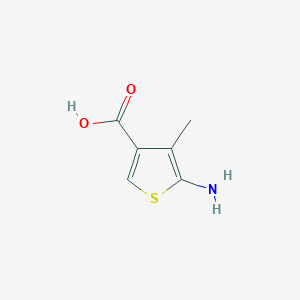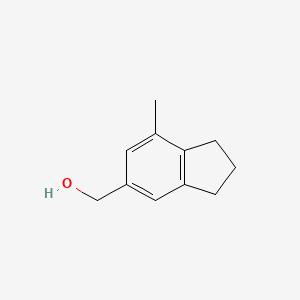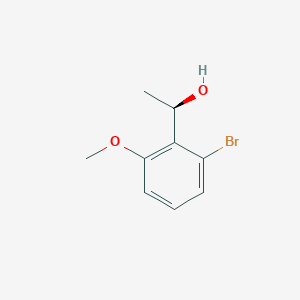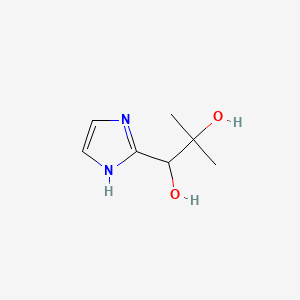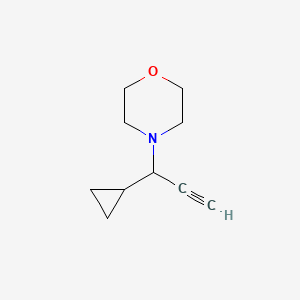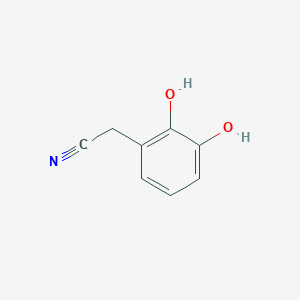
2,3-Dihydroxybenzeneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxybenzeneacetonitrile is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzeneacetonitrile, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxybenzeneacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in the presence of formic acid . Another method includes the conversion of 1,3-benzodioxole-4-carbaldehyde to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of substituted catechol compounds as starting materials. A practical method includes the one-pot synthesis from 2,3-dialkoxy benzoic acid without isolating any intermediates . This process is advantageous due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: 2,3-Dihydroxybenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzeneacetonitrile derivatives.
科学研究应用
2,3-Dihydroxybenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,3-Dihydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
相似化合物的比较
2,3-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the presence of a carboxyl group instead of a nitrile group.
2,3-Dimethoxybenzeneacetonitrile: Similar structure with methoxy groups replacing the hydroxyl groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4H2 |
InChI 键 |
NURZSAZODHEGSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


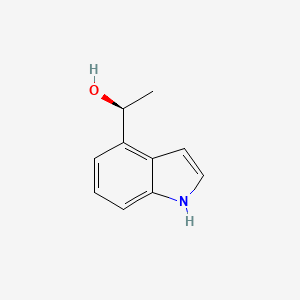
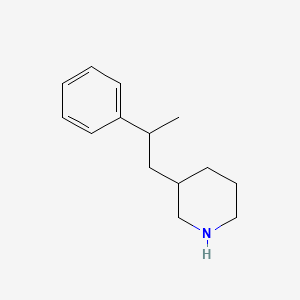
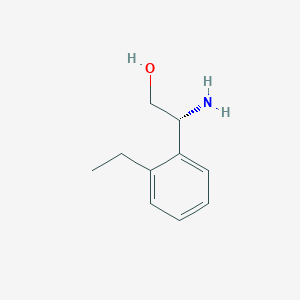

![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
